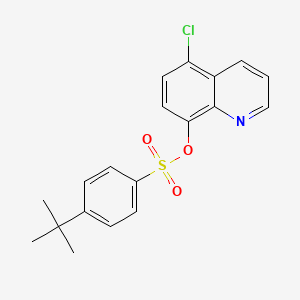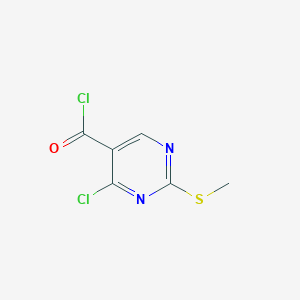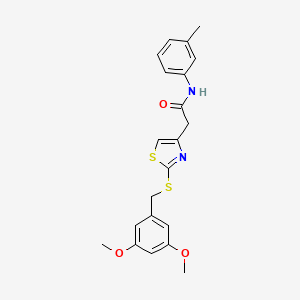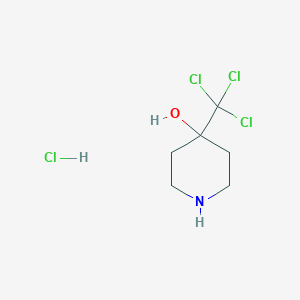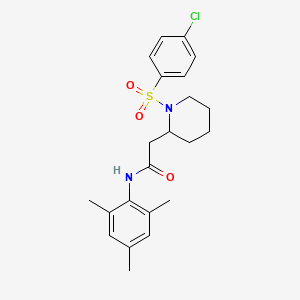
4,5-Diethylfuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4,5-diethyl-2-furoic acid . The InChI code is 1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 92-93°C . The compound is likely to be soluble in organic solvents such as ethanol, toluene, and diethyl ether .科学的研究の応用
Biomass Conversion and Biobased Building Blocks Research by Jia et al. (2019) showcases the enzymatic synthesis of furan carboxylic acids, like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF), emphasizing their promise as biobased building blocks in the pharmaceutical and polymer industries. This study highlights the potential of using furan derivatives for sustainable chemical synthesis, leveraging enzyme cascades for controlled transformation processes with high yields over 95% (Jia et al., 2019).
Catalytic Conversion to High-Value Chemicals Casanova, Iborra, and Corma (2009) demonstrate the aerobic oxidation of HMF into FDCA using gold nanoparticle catalysts, achieving a 99 mol% yield. This process outlines a method for converting biomass into high-value chemicals under mild conditions, which is pertinent to the utilization of furan derivatives in chemical synthesis and industrial applications (Casanova, Iborra, & Corma, 2009).
Advancements in Biocatalysis The work of Wang, Gong, and He (2020) introduces an improved biosynthesis method for furan-based carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, using recombinant Escherichia coli. This represents a significant advancement in the biocatalytic conversion of furans, offering high yields and showcasing the potential for industrial applications of such derivatives (Wang, Gong, & He, 2020).
Green Chemistry and Sustainable Synthesis The synthesis and utilization of furan derivatives also align with the principles of green chemistry, as indicated by the enzyme-catalyzed oxidation of HMF to FDCA. This method provides an environmentally friendly route to synthesize furan dicarboxylic acid, a key biobased platform chemical for polymer production, highlighting the role of furan derivatives in developing sustainable materials (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
The safety information for 4,5-Diethylfuran-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
The mode of action of these compounds often involves interaction with biological targets, leading to changes in cellular processes. The specific targets and modes of action can vary widely depending on the specific furan derivative and its chemical structure .
The biochemical pathways affected by these compounds can also be diverse, and can include various signaling pathways, metabolic pathways, and more . The specific pathways affected would depend on the compound’s targets and mode of action.
特性
IUPAC Name |
4,5-diethylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHQQEXRAJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=C1)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84521-65-3 |
Source


|
| Record name | 4,5-diethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)
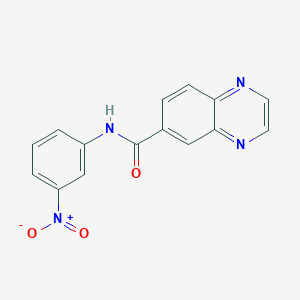
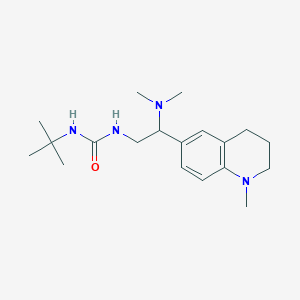

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)
